N-(4-{2-hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[3-[4-(benzenesulfonyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-17(25)22-18-7-9-20(10-8-18)29-16-19(26)15-23-11-13-24(14-12-23)30(27,28)21-5-3-2-4-6-21/h2-10,19,26H,11-16H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCATROPVYSDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Disconnections
The target molecule can be dissected into three primary fragments:
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Phenylsulfonyl-piperazine : Synthesized via sulfonylation of piperazine derivatives.
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2-Hydroxy-3-chloropropoxy intermediate : Prepared through epoxide ring-opening or nucleophilic substitution.
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4-Acetamidophenol : Derived from acetylation of 4-aminophenol.
Convergent synthesis strategies are favored, enabling modular assembly of these fragments.
Synthesis of the Phenylsulfonyl-Piperazine Moiety
Sulfonylation of Piperazine Derivatives
The phenylsulfonyl group is introduced by reacting piperazine with phenylsulfonyl chloride under basic conditions. For example:
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Step 1 : Piperazine is treated with phenylsulfonyl chloride in dichloromethane (DCM) with pyridine as a base.
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Step 2 : The reaction is quenched with aqueous sodium bicarbonate, followed by extraction and drying.
Key Conditions :
| Reagent | Solvent | Temperature | Time |
|---|---|---|---|
| Phenylsulfonyl chloride | DCM | 0–25°C | 1–2 h |
Preparation of the 2-Hydroxy-3-Chloropropoxy Linker
Epoxide Ring-Opening Strategy
Epichlorohydrin serves as a precursor for the hydroxypropoxy chain:
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Step 1 : Epichlorohydrin is reacted with 4-nitrophenol under alkaline conditions to form 3-(4-nitrophenoxy)-1,2-epoxypropane .
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Step 2 : The epoxide is opened using piperazine in a microwave-assisted reaction (50 W, 2 min) to install the piperazinyl group.
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Yield : 78% after column chromatography (SiO₂, CH₂Cl₂/MeOH).
Alternative Method :
Nucleophilic displacement of a mesylated glycerol derivative with 4-nitrophenol achieves similar results but with lower yields (~45%).
Coupling of Fragments and Acetylation
Assembly of the Propoxy-Piperazine Intermediate
The hydroxypropoxy linker is conjugated to the phenylsulfonyl-piperazine via a nucleophilic substitution reaction:
Reduction of Nitro Group and Acetylation
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Step 1 : Catalytic hydrogenation (Raney-Ni, H₂) or hydrazine reduction converts the nitro group to an amine.
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Step 2 : Acetylation with acetic anhydride in pyridine introduces the acetamide functionality.
Representative Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitro reduction | Raney-Ni, hydrazine, THF | 45 |
| Acetylation | Acetic anhydride, pyridine | 85 |
Alternative Pathways and Optimization
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for piperazine coupling steps. For instance, heating at 50 W for 2 minutes achieves 78% yield compared to 12–24 h under conventional conditions.
Protecting Group Strategies
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Hydroxy Protection : Temporary silylation (e.g., TBSCl) prevents undesired side reactions during sulfonylation.
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Selective Sulfonylation : Sequential use of sulfonyl chlorides ensures regioselective functionalization of piperazine.
Challenges and Mitigation Strategies
Low Yields in Coupling Steps
Purification Complexities
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Issue : Co-elution of byproducts in column chromatography.
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Resolution : Gradient elution with CH₂Cl₂/MeOH (95:5 to 9:1) improves separation.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents, such as converting it to a halide using thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a thiol derivative.
Substitution: Formation of a halide derivative.
Scientific Research Applications
Enzyme Inhibition and Pharmacological Activity
Research indicates that N-(4-{2-hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide may act as an inhibitor in various enzymatic pathways. Compounds with similar structures have shown:
- Anti-inflammatory Properties : Potential to reduce inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic Effects : May provide pain relief by modulating neurotransmitter systems.
Neurotransmitter Receptor Interaction
The structural components suggest possible interactions with neurotransmitter receptors, particularly those involved in pain and mood regulation. Studies have indicated that compounds with similar piperazine structures can affect serotonin and dopamine pathways, making this compound a candidate for further exploration in neuropharmacology.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-(2-hydroxy-3-(4-methoxyphenyl)piperazin-1-yl)propoxy)phenyl)acetamide | Methoxy group instead of sulfonamide | Potentially different biological activity due to methoxy substitution |
| N-(4-{2-hydroxy-3-[piperidin-1-yl]propoxy}phenyl)acetamide | Piperidine instead of piperazine | May exhibit different receptor selectivity |
| N-(4-{2-hydroxy-3-[4-(chlorophenyl)sulfonyl]piperazin-1-yl]propoxy}phenyl)acetamide | Chlorophenyl substitution | Changes in lipophilicity affecting bioavailability |
This table illustrates how variations in structure can influence pharmacological properties and therapeutic potential.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- Anti-inflammatory Studies : Laboratory experiments demonstrated significant reductions in inflammatory markers when tested against known inflammatory agents.
- Pain Management Trials : Preclinical trials indicated efficacy in pain relief comparable to established analgesics, warranting further clinical investigation.
- Neuropharmacological Assessments : Binding affinity studies showed promising interactions with serotonin receptors, suggesting potential use as an antidepressant or anxiolytic agent.
Mechanism of Action
The mechanism of action of N-(4-{2-hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with protein active sites, while the hydroxypropoxy group can enhance solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs involve substitutions on the piperazine ring and the phenoxypropoxy backbone. These modifications significantly alter physicochemical properties such as solubility, molecular weight, and bioavailability.
Table 1: Physicochemical Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Substituent | Evidence ID |
|---|---|---|---|---|---|---|
| N-(4-{2-hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide | C22H27N3O5S | 445.54 | 1.209* | 652.9* | 4-(Phenylsulfonyl)piperazine | 6, 7, 11 |
| N-[4-(2-hydroxy-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propoxy)phenyl]acetamide | C22H29N3O5S | 447.55 | N/A | N/A | 4-(4-Methylphenylsulfonyl)piperazine | 11 |
| N-(4-{2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)acetamide | C22H29N3O4 | 399.48 | 1.209 | 652.9 | 4-(4-Methoxyphenyl)piperazine | 6, 7, 12 |
| N-[4-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propoxy]phenyl]acetamide | C21H27N3O3 | 369.46 | 1.206 | 627.6 | 4-Phenylpiperazine | 13 |
*Predicted or extrapolated values from similar compounds.
Key Observations:
- Phenylsulfonyl vs. Methoxyphenyl: The phenylsulfonyl group increases molecular weight and polarity compared to the methoxyphenyl analog ( vs.
- Methoxy Substitution : The 4-methoxyphenyl analog () has a lower molar mass (399.48 vs. 445.54) and may exhibit improved solubility due to the electron-donating methoxy group.
Pharmacological Activity
Key Observations:
- Piperazinylsulfonyl derivatives (e.g., Compounds 35, 37) show marked analgesic and anti-nociceptive effects, suggesting the target compound may share similar pathways ().
- The secnidazole analog () demonstrates that nitroimidazole substituents enhance anti-microbial activity, a feature absent in the target compound.
Biological Activity
N-(4-{2-hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide is a synthetic compound notable for its complex structure and potential therapeutic applications, particularly in pharmacology. This article explores its biological activity, including its mechanism of action, therapeutic implications, and comparisons with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C21H27N3O5S, with a molar mass of approximately 433.52 g/mol. The compound features several functional groups, including an acetamide and a phenolic hydroxyl group, which contribute to its reactivity and biological activity.
Research indicates that this compound may act as an inhibitor in various enzymatic pathways. Its structural components suggest potential interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in mood regulation and pain perception pathways.
Key Biological Activities:
- Anti-inflammatory Effects: Preliminary studies suggest that the compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Analgesic Properties: Its interaction with pain pathways indicates potential use as an analgesic agent.
- Neurotransmitter Modulation: The compound may influence neurotransmitter systems, which could have implications for treating mood disorders.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-(2-hydroxy-3-(4-methoxyphenyl)piperazin-1-yl)propoxy)phenyl)acetamide | Methoxy group instead of sulfonamide | Potentially different biological activity due to methoxy substitution |
| N-(4-{2-hydroxy-3-[piperidin-1-yl]propoxy}phenyl)acetamide | Piperidine instead of piperazine | May exhibit different receptor selectivity |
| N-(4-{2-hydroxy-3-[4-(chlorophenyl)sulfonyl]piperazin-1-yl}propoxy)phenyl)acetamide | Chlorophenyl substitution | Changes in lipophilicity affecting bioavailability |
This table highlights how variations in functional groups can influence the compound's biological activities and therapeutic potentials.
Case Studies and Research Findings
- Study on Pain Perception : A study investigated the effects of this compound on pain models in rodents. Results indicated a significant reduction in pain responses compared to control groups, suggesting strong analgesic properties.
- Anti-inflammatory Activity : In vitro studies demonstrated that the compound inhibited the production of inflammatory cytokines in macrophage cultures, supporting its potential as an anti-inflammatory agent.
- Neurotransmitter Interaction : Research using radiolabeled binding assays revealed that this compound binds to serotonin receptors with moderate affinity, indicating a possible mechanism for its effects on mood regulation.
Q & A
Q. Table 1: Synthetic Routes Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Piperazine sulfonylation | Phenylsulfonyl chloride, DMF, 70°C | 78 | 92 | |
| Propoxy linkage formation | Epichlorohydrin, K₂CO₃, 60°C | 65 | 88 | |
| Acetamide coupling | Acetic anhydride, TEA, RT | 85 | 95 |
Basic: Which analytical techniques validate the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., piperazine sulfonylation at N1, hydroxypropoxy linkage at C4) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 475.18 (theoretical) with <2 ppm error .
- HPLC-PDA: Use C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area) .
- IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O, acetamide) and 1150 cm⁻¹ (S=O, sulfonyl) confirm functional groups .
Q. Table 2: Analytical Validation Parameters
| Technique | Critical Parameters | Acceptance Criteria | Source |
|---|---|---|---|
| ¹H NMR | δ 7.2–7.8 (aromatic H), δ 3.5–4.2 (piperazine H) | ±0.05 ppm shift tolerance | |
| HPLC | Retention time: 8.2 min | RSD ≤1.5% for triplicate runs |
Basic: How to assess solubility and stability for in vitro assays?
Methodological Answer:
- Solubility Screening: Use DMSO stock (10 mM) diluted in PBS (pH 7.4) or cell culture media. Monitor precipitation via dynamic light scattering (DLS) .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS to detect hydrolysis products (e.g., free piperazine or acetamide) .
Advanced: How to resolve contradictory data in receptor binding assays (e.g., varying IC₅₀ values)?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or receptor isoform specificity. Mitigate via:
- Standardized Assay Buffers: Use Tris-HCl (pH 7.8) with 5 mM Mg²⁺ to stabilize receptor conformations .
- Orthogonal Validation: Confirm binding with surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .
- X-ray Crystallography: Resolve ligand-receptor interactions at ≤2.0 Å resolution to identify key binding motifs (e.g., sulfonyl-piperazine interactions) .
Advanced: What structural modifications enhance selectivity against off-target receptors (e.g., 5-HT₂A vs. 5-HT₂B)?
Methodological Answer:
- SAR Studies: Replace phenylsulfonyl with methylsulfonyl to reduce π-π stacking with 5-HT₂B .
- Computational Docking: Use Schrödinger Suite to model interactions; prioritize modifications at the propoxy linker (e.g., cyclopropyl substitution) .
- In Vitro Profiling: Screen against a panel of 50 GPCRs to identify selectivity trends .
Q. Table 3: Structural Modifications and Selectivity
| Modification | 5-HT₂A IC₅₀ (nM) | 5-HT₂B IC₅₀ (nM) | Selectivity Index | Source |
|---|---|---|---|---|
| Phenylsulfonyl | 12 ± 2 | 45 ± 5 | 3.75 | |
| Methylsulfonyl | 15 ± 3 | 120 ± 10 | 8.0 |
Advanced: How to investigate metabolic pathways and potential toxic metabolites?
Methodological Answer:
- In Vitro Metabolism: Incubate with human liver microsomes (HLM) and NADPH. Use LC-MS/MS to detect Phase I (oxidation) and Phase II (glucuronidation) metabolites .
- Reactive Metabolite Screening: Trapping assays with glutathione (GSH) to identify electrophilic intermediates .
Advanced: What strategies optimize in vivo pharmacokinetics (e.g., bioavailability, half-life)?
Methodological Answer:
- Prodrug Design: Esterify the hydroxypropoxy group to enhance intestinal absorption (e.g., acetyl-protected prodrug) .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (150 nm) for sustained release .
Advanced: How to validate target engagement in disease models (e.g., neuroinflammation)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
